molecular formula C16H15FN2O3 B4614709 N-(2-fluorophenyl)-N'-(3-methoxyphenyl)malonamide

N-(2-fluorophenyl)-N'-(3-methoxyphenyl)malonamide

Cat. No.: B4614709
M. Wt: 302.30 g/mol
InChI Key: ZCLOOYVADHLQOP-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N'-(3-methoxyphenyl)malonamide is a useful research compound. Its molecular formula is C16H15FN2O3 and its molecular weight is 302.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.10667051 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Drug Discovery

The synthesis of compounds with specific fluorophenyl and methoxyphenyl groups plays a critical role in the development of new drugs. For example, N-fluoro derivatives, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, improve the enantioselectivity of products, indicating the importance of fluorine in medicinal chemistry and drug design for achieving desired biological activity and selectivity (Yasui et al., 2011).

Anticancer Activity

Certain derivatives, such as N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide derivatives and N1-(3-fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl) malonamide derivatives, have been designed and synthesized, showing potent inhibitory activities against specific cancer targets. These compounds exhibit significant anticancer activity against various cancer cell lines, demonstrating the potential therapeutic applications of fluorophenyl and methoxyphenyl compounds in cancer treatment (Jiang et al., 2016).

Molecular Imaging

The development of radiotracers for positron emission tomography (PET) imaging involves the use of fluorophenyl derivatives. These compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, are utilized for studying specific receptors in the brain, indicating the relevance of such chemical structures in the field of neuroimaging and the study of neurological disorders (Katoch-Rouse & Horti, 2003).

Chemical Extraction and Environmental Studies

The use of non-fluorinated malonamide-based ionic liquids for the extraction of europium(III) and other trivalent rare-earth ions from nitric acid medium showcases the application of malonamide derivatives in separation science and environmental research. This demonstrates the potential for similar compounds to be used in the extraction and purification of valuable elements (Rout & Binnemans, 2014).

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-(3-methoxyphenyl)propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-22-12-6-4-5-11(9-12)18-15(20)10-16(21)19-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLOOYVADHLQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.